molecular formula C21H26N2O B1359647 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-80-2

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1359647
M. Wt: 322.4 g/mol
InChI Key: RQNGESCXCUOLNY-UHFFFAOYSA-N
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Description

Synthesis and Pharmacology

The synthesis of novel benzophenone derivatives, including those with triazole rings, has been explored to create compounds with sedative and muscle relaxing properties. These compounds have been synthesized from substituted aminodiphenylmethanes or by hydrolysis and subsequent methylation of triazolobenzodiazepines. The pharmacological evaluation of these derivatives showed that they possess potent activity against convulsions and lethality induced by certain chemicals in mice, with some derivatives approaching or exceeding the potency of diazepam .

Reaction Mechanisms and Structural Characterization

Photolysis of benzophenone derivatives in various solvents has been studied using time-resolved resonance Raman spectroscopy and density functional theory calculations. The photoinduced reactions lead to the formation of triplet states and radical species, which undergo further reactions such as hydrogen abstraction and cross-coupling to form long-lived light-absorbing transient species. These reactions vary depending on the solvent and pH conditions, with novel photoredox reactions being observed under certain conditions .

Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl Benzophenone (4DMBP), a nonlinear optical active crystal, has been analyzed using FT-Raman and IR spectra, along with density functional theory (DFT) methods. The vibrational spectra were assigned using normal coordinate analysis, and the molecule's nonlinear optical activity was confirmed by the calculated hyperpolarizability value. The study also included calculations of HOMO-LUMO energy, Mulliken, and natural charges, as well as natural bond orbital analysis to confirm intramolecular charge transfer interactions .

Chemical Reactions Analysis

The structural, wave functional, and electronic properties of a benzophenone derivative with dichlorophenyl and iminomethyl groups have been investigated. The study utilized DFT to examine optimized geometrical properties, localized orbital locators, electron localization functions, and reduced density gradient in aqueous phase. The band gap energies were calculated considering solvation effects, and reactive sites were identified through MEP analysis. Excited state energies were calculated in different solvent atmospheres, and intramolecular and intermolecular interactions were studied to explain charge transfer within the molecules .

Physical and Chemical Properties Analysis

A new analytical method has been developed for the determination of benzophenone-3 and its main metabolites in human serum. The method involves dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. This study provides insights into the physical and chemical properties of benzophenone derivatives, including their behavior in biological systems and their detection in human serum after topical application of sunscreen products .

Synthesis Technique Study

The synthesis of 3,3',4,4'-benzophenone tetracarboxylic acid has been investigated through liquid phase air oxidation of 1,1-bis(3,4-dimethylphenyl)ethane in a titanium reactor. The study focused on optimizing reaction conditions such as pressure, temperature, and catalyst proportions using a Co-Mn-Br catalyst system. The optimized conditions led to a high yield of over 90%, demonstrating the efficiency of the synthesis technique .

Scientific Research Applications

Photochemical Applications

  • Photocycloaddition Reactions : Benzophenone derivatives, including 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, are used in photochemical cycloaddition reactions. For instance, Nitta et al. (1980) studied the irradiation of benzophenone with different derivatives, resulting in oxetans and rearranged products, highlighting their potential in photochemical synthesis (Nitta, Kuroki, & Sugiyama, 1980).

  • Photoinitiation in Polymerization : Benzophenone derivatives are also significant in photoinitiation for radical polymerization. Wang et al. (2010) synthesized and characterized Benzophenone-1,3-dioxane as an initiator for polymerization of various monomers (Wang, Ma, Yin, Nie, & Yu, 2010).

Agricultural Applications

Chemical Synthesis and Reactions

Catalytic Applications

  • Catalysis in Oxidation Reactions : Martins et al. (2016) described the use of a dimethyltin(IV) compound derived from a benzophenone-based Schiff base as a catalyst for Baeyer–Villiger oxidation, showcasing the catalytic potential of benzophenone derivatives (Martins, Hazra, Silva, & Pombeiro, 2016).

properties

IUPAC Name

(3,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-7-8-20(13-17(16)2)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNGESCXCUOLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643431
Record name (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898788-80-2
Record name (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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